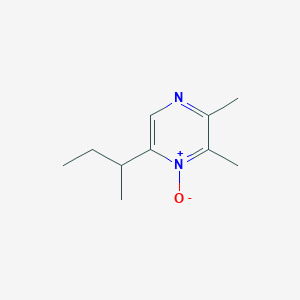
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide (BDMPO) is a chemical compound that has been widely used in the field of scientific research. It is a highly reactive and stable free radical that has been used as a spin trap to study the mechanisms of various chemical and biological processes.
作用機序
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide acts as a spin trap by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using various spectroscopic techniques to study the mechanism of the reaction. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to trap a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and lipid radicals.
生化学的および生理学的効果
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to have both biochemical and physiological effects. In biochemical studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the mechanism of lipid peroxidation, which is a process that can lead to cell damage and death. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the effects of oxidative stress on DNA, proteins, and lipids. In physiological studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the effects of free radicals on various organs and tissues, including the brain, liver, and heart.
実験室実験の利点と制限
One of the main advantages of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in lab experiments is its ability to trap a wide range of free radicals. It is also relatively easy to synthesize and can be easily obtained in large quantities. However, one of the limitations of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is that it can react with other compounds in the sample, leading to false results. It is also important to note that 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can only trap free radicals that are stable enough to form an adduct, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research. One area of interest is the study of the mechanisms of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the effects of free radicals on the development and progression of these diseases. Another area of interest is the study of the effects of environmental toxins on human health. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of toxicity and the effects of antioxidants on reducing toxicity. Finally, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of aging and the effects of antioxidants on slowing the aging process.
Conclusion
In conclusion, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is a highly reactive and stable free radical that has been widely used in the field of scientific research. It has been used to study the mechanisms of various chemical and biological processes, including oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has both biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research, including the study of various diseases, environmental toxins, and aging.
合成法
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized by the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction yields 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide as a yellowish-green powder, which is highly soluble in organic solvents. The synthesis method is relatively simple, and 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be easily synthesized in large quantities.
科学的研究の応用
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been widely used in the field of scientific research due to its ability to trap free radicals and study the mechanisms of various chemical and biological processes. It has been used in the study of oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the mechanisms of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
143463-85-8 |
|---|---|
製品名 |
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide |
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
6-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3 |
InChIキー |
VWTQSTABRMZWLE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
正規SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









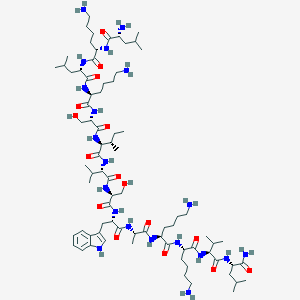
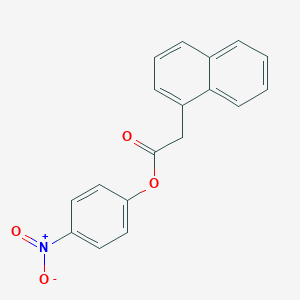
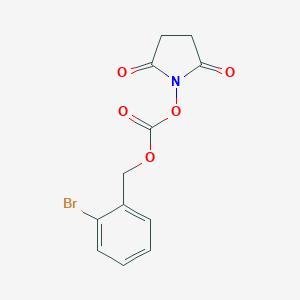


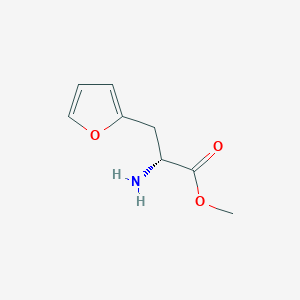

![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)